molecular formula C8H5F3O2 B1428339 2,2-Difluoro-2-(2-fluorophenyl)acetic acid CAS No. 1250779-80-6

2,2-Difluoro-2-(2-fluorophenyl)acetic acid

Cat. No.: B1428339
CAS No.: 1250779-80-6
M. Wt: 190.12 g/mol
InChI Key: MEUKKMRCOPFQAQ-UHFFFAOYSA-N
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Description

“2,2-Difluoro-2-(2-fluorophenyl)acetic acid” is a chemical compound with the CAS Number: 1250779-80-6 . It has a molecular weight of 190.12 . The IUPAC name for this compound is difluoro (2-fluorophenyl)acetic acid .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H5F3O2/c9-6-4-2-1-3-5(6)8(10,11)7(12)13/h1-4H,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Chemical Reactions Analysis

The compound can act as a difluorocarbene source for difluoromethylation of phenolic hydroxyl groups . It may also be used in the preparation of 1-difluoromethyl-2-oxo-1,2-dihydropyridine analogs by reacting with the corresponding 2-chloropyridines .


Physical and Chemical Properties Analysis

The compound is an oil at room temperature . It has a molecular weight of 190.12 . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Synthesis and Characterization

  • 2,2-Difluoro-2-(2-fluorophenyl)acetic acid and related compounds have been studied for their potential in the synthesis of α-fluoro and α,α-difluoroalkanals. These compounds can undergo nucleophilic substitution and subsequent rearrangements to produce various fluorinated organic compounds (Suga & Schlosser, 1990).
  • The structure and characteristics of similar fluorinated small molecules, like ortho-fluorophenylglycine, have been analyzed. These studies provide insights into the molecular configurations and potential applications of fluorinated compounds in different scientific fields (Burns & Hagaman, 1993).

Chemical Reactions and Applications

  • Research on radical reactions involving alkyl 2-bromo-2,2-difluoroacetates with vinyl ethers has led to the development of methods for synthesizing various difluoroacetyl-substituted compounds. This methodology is crucial for producing compounds like 3,3-difluoro-GABA (Kondratov et al., 2015).
  • Fluorinated acetic acids, including difluoroacetic acid, have been explored for their reactivity typical of carboxylic acids. This research is vital for understanding the applications of fluorinated compounds in various chemical processes (Elliott, 2000).
  • Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate, a difluorocarbene reagent, has been investigated for its efficiency in producing difluorocyclopropane products. Such studies are important for advancing the field of organofluorine chemistry (Eusterwiemann et al., 2012).

Synthesis of Fluorinated Compounds

  • The generation of difluorocarbenes and their application in synthesizing valuable organofluorine compounds has been a topic of recent research. This is significant for expanding the utility of difluorocarbenes in organic synthesis (Fuchibe & Ichikawa, 2023).

Industrial and Safety Applications

  • Research into the safety assessment of perfluoroacetic acid derivatives for use in food contact materials and polymer production aids demonstrates the importance of these compounds in industrial applications. Such studies ensure consumer safety and inform regulatory decisions (Flavourings, 2014).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may be harmful if swallowed or inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

2,2-difluoro-2-(2-fluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O2/c9-6-4-2-1-3-5(6)8(10,11)7(12)13/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEUKKMRCOPFQAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C(=O)O)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1250779-80-6
Record name 2,2-difluoro-2-(2-fluorophenyl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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